molecular formula C10H23N5O5 B14417211 acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide CAS No. 85466-98-4

acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide

Cat. No.: B14417211
CAS No.: 85466-98-4
M. Wt: 293.32 g/mol
InChI Key: KSAZADWUSRGKGP-XRIGFGBMSA-N
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Description

Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide is a complex organic compound that combines the properties of acetic acid and a hydrazinylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide typically involves the reaction of acetic acid with (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts in these reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine derivatives and amino acids with hydrazinylmethylideneamino groups. Examples include:

Uniqueness

What sets acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

85466-98-4

Molecular Formula

C10H23N5O5

Molecular Weight

293.32 g/mol

IUPAC Name

acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide

InChI

InChI=1S/C6H15N5O.2C2H4O2/c7-5(6(8)12)2-1-3-10-4-11-9;2*1-2(3)4/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11);2*1H3,(H,3,4)/t5-;;/m0../s1

InChI Key

KSAZADWUSRGKGP-XRIGFGBMSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C(C[C@@H](C(=O)N)N)CN=CNN

Canonical SMILES

CC(=O)O.CC(=O)O.C(CC(C(=O)N)N)CN=CNN

Origin of Product

United States

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